molecular formula C11H18O6 B1347613 1,3-Dioxolane-2,2-diacetic acid, diethyl ester CAS No. 71022-90-7

1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Cat. No.: B1347613
CAS No.: 71022-90-7
M. Wt: 246.26 g/mol
InChI Key: YNNQXNJEKFCZLF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2,2-diacetic acid, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester involves its ability to form stable acetal and ketal structures, which protect carbonyl groups during chemical reactions. This protection allows for selective reactions to occur on other functional groups without interference from the carbonyl group . The compound’s molecular targets include carbonyl-containing molecules, and its pathways involve acetalization and ketalization reactions .

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQXNJEKFCZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298037
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-90-7
Record name 71022-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 1,3-acetonedicarboxylate (12 g, 59.3 mmol), ethyleneglycol (9.93 mL, 178 mmol), and p-toluenesulfonic acid monohydrate (564 mg, 2.97 mmol) in benzene (80 mL) was refluxed under heating removing water for 10 h by Dean-Stark trap. The benzene layer was washed with a saturated aqueous sodium bicarbonate solution and brine. The solvent was distilled away and the residue obtained was purified by flash chromatography (10 to 40% EtOAc in heptanes) yielding diethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate (42%). LCMS (m/z): 247.2 (MH+), 0.65 min; 1H NMR (400 MHz, CDCl3) δ ppm 4.17 (q, J=7.04 Hz, 4H) 4.03 (s, 4H) 2.95 (s, 4H) 1.27 (t, J=7.24 Hz, 6H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.93 mL
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 2
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 3
Reactant of Route 3
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 4
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 5
Reactant of Route 5
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 6
1,3-Dioxolane-2,2-diacetic acid, diethyl ester

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